Deoxynojirimycin Tetrabenzyl Ether

Description

Properties

IUPAC Name |

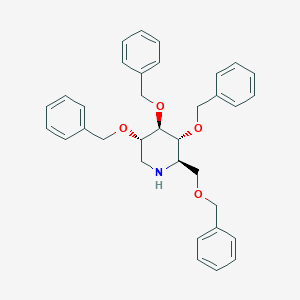

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIDKLQTCPFQA-KMKAFXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452394 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-11-9 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deoxynojirimycin Tetrabenzyl Ether: A Precursor for 1-Deoxynojirimycin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), an iminosugar found in mulberry leaves and produced by several microorganisms, is a potent inhibitor of α-glucosidase enzymes. This inhibitory activity forms the basis of its therapeutic applications, including the management of type 2 diabetes mellitus. The chemical synthesis of DNJ often involves the use of protected intermediates to ensure stereoselectivity and yield. Among these, Deoxynojirimycin Tetrabenzyl Ether (DBE) stands out as a key precursor, offering a stable and reliable route to the final active compound. This technical guide provides a comprehensive overview of the synthesis of DNJ from DBE, including detailed experimental protocols, quantitative data, and a review of the relevant biological signaling pathways.

Synthesis of this compound (DBE)

The synthesis of DBE typically starts from commercially available D-glucose and involves a multi-step process to introduce the nitrogen atom into the sugar ring and protect the hydroxyl groups with benzyl ethers. The benzyl groups are stable under a variety of reaction conditions, making them ideal protecting groups for the synthesis of complex molecules like DNJ.

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin

A detailed, large-scale synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin has been published in "Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4".[1][2][3][4][5] While the full, detailed protocol from this specific source is not publicly available, a general representative procedure based on common organic synthesis techniques is outlined below.

Materials:

-

2,3,4,6-tetra-O-benzyl-D-glucopyranose

-

Reagents for conversion of the anomeric carbon to an amino group (e.g., via an azide intermediate)

-

Reducing agents (e.g., Lithium aluminum hydride)

-

Solvents (e.g., Tetrahydrofuran, Diethyl ether)

-

Reagents for work-up and purification (e.g., Sodium sulfate, Silica gel)

Procedure:

-

Conversion of the anomeric hydroxyl group: The starting material, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, is first converted at the anomeric position to a group that can be readily displaced by a nitrogen-containing nucleophile. This often involves the formation of a glycosyl halide or triflate.

-

Introduction of the nitrogen functionality: The activated sugar is then reacted with a nitrogen source, such as sodium azide, to introduce the azide group at the C1 position with inversion of stereochemistry.

-

Reduction and cyclization: The azido group is subsequently reduced to an amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride or catalytic hydrogenation. The newly formed amino group then displaces an activated group at C-5 (often a tosylate or mesylate) to form the piperidine ring of the deoxynojirimycin core.

-

Purification: The crude DBE is purified by column chromatography on silica gel to yield the pure product.

Conversion of DBE to 1-Deoxynojirimycin (DNJ)

The final and critical step in the synthesis of DNJ is the removal of the four benzyl protecting groups from DBE. This debenzylation is most commonly achieved through catalytic hydrogenation.

Experimental Protocols: Debenzylation of this compound

Several methods can be employed for the debenzylation of DBE. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Method 1: Hydrogenolysis using Palladium on Carbon (Pd/C)

Materials:

-

This compound (DBE)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Solvent (e.g., Ethanol, Methanol)

-

Hydrogen source (Hydrogen gas balloon or high-pressure hydrogenator)

Procedure: [5]

-

Dissolve DBE (1 mmol) in ethanol (10 mL).

-

Add 10% Pd/C (10 mol% of the catalyst, water wet).

-

Degas the mixture twice under vacuum and replace the atmosphere with hydrogen.

-

Stir the reaction mixture under a hydrogen balloon at room temperature overnight.

-

Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude DNJ.

-

Purify the crude product by recrystallization or ion-exchange chromatography.

Method 2: Hydrogenolysis using Pearlman's Catalyst (Pd(OH)₂/C)

Pearlman's catalyst is often favored for debenzylations as it can be more effective and selective than Pd/C, particularly for substrates that are sensitive to acidic conditions that can be generated with Pd/C.[6][7]

Materials:

-

This compound (DBE)

-

20% Palladium Hydroxide on Carbon (Pearlman's Catalyst)

-

Solvent (e.g., Ethanol, Methanol)

-

Hydrogen source (Hydrogen gas balloon or high-pressure hydrogenator)

Procedure:

-

Dissolve DBE in ethanol.

-

Add Pearlman's catalyst.

-

Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst and purify the product as described in Method 1.

Method 3: Catalytic Transfer Hydrogenation

This method avoids the need for a pressurized hydrogen gas apparatus, using a hydrogen donor in the presence of a palladium catalyst.[8][9][10][11]

Materials:

-

This compound (DBE)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ammonium formate

-

Solvent (e.g., Methanol)

Procedure: [12]

-

Dissolve DBE in methanol.

-

Add 10% Pd/C and ammonium formate (2 to 4 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst and evaporate the solvent.

-

The resulting product can be purified by washing with a saturated NaCl solution and subsequent recrystallization or chromatography.

Data Presentation: Comparison of Debenzylation Methods

| Method | Catalyst | Hydrogen Source | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Hydrogenolysis | 10% Pd/C | H₂ gas | 80-95 | >95 | High yield, clean reaction. | Requires specialized hydrogenation equipment, potentially flammable. |

| Hydrogenolysis | 20% Pd(OH)₂/C (Pearlman's) | H₂ gas | 85-98 | >98 | High yield and selectivity, less prone to generating acidic byproducts. | Catalyst is more expensive than Pd/C. |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | 75-90 | >95 | Does not require a pressurized hydrogen source, experimentally simpler. | May require removal of excess ammonium formate, potentially lower yields. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1-Deoxynojirimycin

1-Deoxynojirimycin primarily exerts its therapeutic effects by inhibiting α-glucosidases in the small intestine. This initial action triggers a cascade of downstream events that contribute to improved glucose homeostasis.

Caption: Signaling cascade of 1-Deoxynojirimycin.

Experimental Workflow: Synthesis and Purification

The overall workflow from the starting material to the final purified product involves a series of distinct experimental stages.

Caption: Workflow for DNJ synthesis from a protected precursor.

Conclusion

This compound is a pivotal intermediate in the chemical synthesis of 1-deoxynojirimycin. The benzylated precursor allows for controlled and stereoselective transformations, leading to the efficient production of the final active pharmaceutical ingredient. The debenzylation step, primarily achieved through catalytic hydrogenation with catalysts such as Pd/C or Pearlman's catalyst, is a robust and high-yielding process. Understanding the detailed experimental protocols and the underlying biological mechanisms of DNJ is crucial for researchers and professionals involved in the development of novel therapeutics for metabolic disorders.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Large Scale Synthesis of 2,3,4,6-Tetra-O-Benzyl-1-Deoxynojirimycin - Research - Institut Pasteur [research.pasteur.fr]

- 4. dokumen.pub [dokumen.pub]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. researchgate.net [researchgate.net]

- 10. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

An In-Depth Technical Guide to the Chemical Properties of Deoxynojirimycin Tetrabenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynojirimycin (DNJ) and its derivatives represent a critically important class of iminosugars, widely investigated for their therapeutic potential as glycosidase inhibitors. Deoxynojirimycin Tetrabenzyl Ether is a key synthetic intermediate in the development of novel DNJ-based drug candidates. Its primary function is to serve as a protected form of the deoxynojirimycin core, enabling selective modifications, most commonly at the nitrogen atom of the piperidine ring. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in drug discovery and development. The principal application of this compound is as a precursor in the synthesis of glucosylceramide synthase inhibitors.[1]

Chemical and Physical Properties

This compound is a crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₇NO₄ | [1] |

| Molecular Weight | 523.7 g/mol | [1] |

| CAS Number | 69567-11-9 | [1] |

| Appearance | Crystalline Solid | [1] |

| Solubility | DMF: 15 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) 1:1: 0.5 mg/mLEthanol: 0.25 mg/mL | [1] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |

| Storage | Store at -20°C. | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the four hydroxyl groups of deoxynojirimycin with benzyl groups. This perbenzylation is a crucial step to deactivate the hydroxyl groups and direct subsequent reactions to the secondary amine in the piperidine ring.

General Synthesis Workflow

The synthesis of N-alkylated deoxynojirimycin derivatives using the tetrabenzyl ether intermediate follows a well-established workflow. This process begins with the protection of the hydroxyl groups of the DNJ core, followed by N-alkylation, and concludes with the removal of the benzyl protecting groups to yield the final, biologically active compound.

References

The Ascending Interest in Deoxynojirimycin Tetrabenzyl Ether Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – November 5, 2025 – In the dynamic landscape of therapeutic drug discovery, deoxynojirimycin (DNJ) and its derivatives have emerged as a focal point of intensive research. This technical guide delves into the biological activities of N-substituted deoxynojirimycin derivatives, compounds often synthesized from the versatile intermediate, deoxynojirimycin tetrabenzyl ether. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental methodologies, and cellular pathways associated with these promising molecules.

Deoxynojirimycin, a potent iminosugar, and its lipophilic derivatives exhibit a remarkable spectrum of biological activities, primarily attributed to their ability to inhibit key enzymes involved in carbohydrate metabolism and glycoprotein processing. These activities translate into potential therapeutic applications ranging from antiviral and anticancer to the management of metabolic disorders.

Quantitative Analysis of Biological Activity

The therapeutic potential of N-substituted DNJ derivatives is underscored by their potent inhibitory action on various enzymes. The following tables summarize the key quantitative data from seminal studies in the field.

Table 1: α-Glucosidase Inhibitory Activity of N-Substituted Deoxynojirimycin Derivatives

| Compound | N-Substituent | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Compound 43 | N-alkyl derivative | 30.0 ± 0.6 | 10 | Competitive | [1] |

| Compound 40 | N-alkyl derivative | 160.5 ± 0.6 | 52 | Competitive | [1] |

| Compound 34 | N-alkyl derivative | - | 150 | Competitive | [1] |

| Acarbose (Control) | - | 822.0 ± 1.5 | - | - | [1] |

| 1-DNJ (Control) | - | 222.4 ± 0.5 | - | - | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Antiviral Activity of N-Substituted Deoxynojirimycin Derivatives against Dengue Virus (DENV)

| Compound | N-Substituent | EC50 (µM) | Reference |

| DNJ-derived iminosugars | Various N-alkyl chains | 1.2 - 10.6 | [2] |

EC50: Half-maximal effective concentration.

Table 3: Ceramide Glucosyltransferase (CGT) and Glucosylceramidase (GBA) Inhibitory Activity of N-Substituted Deoxynojirimycin Analogues

| Compound | N-Substituent | Target Enzyme | Ki (µM) / IC50 (µM) | Reference |

| NB-DNJ (Miglustat) | N-butyl | GBA1 | 34 (Ki) | [3] |

| Aminocyclopentitol 35a | N-butyl | GBA1 | 0.032 (Ki) | [3] |

| Aminocyclopentitol 35a | N-butyl | GBA2 | 3.3 (Ki) | [3] |

| Aminocyclopentitol 35f | N-(1-(pentyloxy)methyl)adamantan-1-yl) | CGT | 1000 (IC50) | [3] |

NB-DNJ: N-butyldeoxynojirimycin.

Key Experimental Protocols

A thorough understanding of the methodologies used to assess the biological activity of these compounds is crucial for reproducible and comparative research.

α-Glucosidase Inhibition Assay

This in vitro assay quantifies the inhibitory effect of a compound on α-glucosidase activity.

-

Enzyme and Substrate Preparation: An α-glucosidase solution (e.g., from Saccharomyces cerevisiae) and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The test compound, at various concentrations, is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

-

Reaction Termination and Measurement: After a specific incubation time (e.g., 20 minutes at 37°C), the reaction is stopped by adding a solution such as sodium carbonate. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve. Kinetic parameters like Ki can be determined using Lineweaver-Burk plots.[1]

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for many viruses) is seeded in multi-well plates.

-

Infection: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of the test compound.

-

Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques. The plates are then incubated for a period sufficient for plaque development.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), allowing for the visualization and counting of plaques.

-

Calculation: The percentage of plaque reduction compared to an untreated virus control is calculated for each compound concentration, and the EC50 value is determined.[2]

Ceramide Glucosyltransferase (CGT) Activity Assay

This assay measures the inhibition of the enzyme responsible for the first step in glycosphingolipid biosynthesis.

-

Enzyme Source: A source of CGT is required, typically from cell lysates or purified enzyme preparations.

-

Substrates: The assay utilizes a ceramide substrate (e.g., fluorescently labeled NBD-C6-ceramide) and the sugar donor UDP-glucose.[4]

-

Reaction Mixture: The reaction is carried out in a buffered solution containing the enzyme source, the ceramide substrate, UDP-glucose, and the test compound at various concentrations.

-

Incubation and Termination: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific duration. The reaction is then terminated, often by the addition of a solvent mixture to extract the lipids.

-

Product Analysis: The fluorescently labeled glucosylceramide product is separated from the unreacted ceramide substrate using techniques such as high-performance liquid chromatography (HPLC).[4]

-

Quantification: The amount of product formed is quantified, and the inhibitory activity of the compound is determined.

Visualizing the Molecular Mechanisms: Signaling Pathways

The biological effects of this compound derivatives extend beyond simple enzyme inhibition, modulating complex cellular signaling pathways.

Inhibition of Glycoprotein Processing and Induction of ER Stress

The antiviral activity of many N-substituted DNJ derivatives stems from their ability to inhibit endoplasmic reticulum (ER) resident α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to an accumulation of misfolded proteins in the ER and triggering the Unfolded Protein Response (UPR), also known as ER stress.

Caption: Inhibition of ER α-glucosidases by DNJ derivatives triggers the UPR.

Modulation of the PI3K/AKT Signaling Pathway

DNJ and its derivatives have been shown to influence the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. This modulation can contribute to their potential anticancer and metabolic regulatory effects.

Caption: DNJ derivatives can modulate the activity of the PI3K/AKT signaling pathway.

Induction of Apoptosis via the Mitochondrial Pathway

Lipophilic derivatives of DNJ have been reported to induce apoptosis in cancer cells. This process often involves the intrinsic or mitochondrial pathway, characterized by the activation of a cascade of caspases.

Caption: Lipophilic DNJ derivatives can trigger apoptosis through the mitochondrial pathway.

Conclusion

The derivatives of this compound represent a versatile class of compounds with significant therapeutic potential. Their ability to potently and often selectively inhibit key cellular enzymes opens avenues for the development of novel treatments for a range of diseases. This guide provides a foundational understanding of their biological activities, the methods to assess them, and the cellular pathways they modulate. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical promise.

References

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - In vitro evaluation of iminosugar antiviral efficacy against DENV. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Role of Deoxynojirimycin Tetrabenzyl Ether in Iminosugar Synthesis

Introduction

Deoxynojirimycin (DNJ) and its derivatives are potent glycosidase inhibitors with significant therapeutic applications, including antiviral and antihyperglycemic drugs like Miglustat (N-butyl-DNJ).[1][2] The chemical synthesis of these complex iminosugars often requires the use of protecting groups to selectively modify specific functional groups. Deoxynojirimycin Tetrabenzyl Ether serves as a crucial, stable intermediate in these synthetic pathways.[3] Its four benzyl ether groups protect the hydroxyl moieties, allowing for precise modifications at the piperidine nitrogen before final deprotection to yield the active compound.

Key Applications

The primary application of this compound is as a precursor for the synthesis of N-alkylated DNJ analogues. The protected hydroxyl groups are stable under a variety of reaction conditions used for N-alkylation, such as reductive amination.[4][5] Once the desired N-substituent is introduced, the benzyl groups can be efficiently removed, typically through catalytic hydrogenolysis, to furnish the final, biologically active iminosugar.[4][6] This strategy provides a versatile route to a library of DNJ derivatives for structure-activity relationship (SAR) studies.

Chemical Reactions

The most critical reaction involving this compound is the cleavage of the four O-benzyl ether protecting groups. The two predominant methods for this debenzylation are:

-

Catalytic Hydrogenolysis: This is the most common method, employing a palladium catalyst (e.g., 5-10% Pd/C or Pearlman's catalyst, Pd(OH)₂/C) under a hydrogen atmosphere.[6] The reaction is typically carried out in solvents like ethanol, methanol, or THF.[6] The efficiency of this process can be enhanced by the addition of acid.[6] Flow chemistry systems, such as the H-Cube® reactor, have been shown to improve the efficiency and safety of this transformation, combining azide reduction, reductive amination, and O-benzyl deprotection into a single continuous step.[1]

-

Lewis Acid Cleavage: In cases where the molecule contains functional groups sensitive to catalytic hydrogenation (e.g., reducible double bonds or halogen substituents), Lewis acids provide an alternative deprotection strategy.[6] Boron trichloride (BCl₃) in a solvent like dichloromethane (DCM) at low temperatures is effective for cleaving benzyl ethers without reducing other sensitive groups.[6]

The general synthetic workflow is visualized below.

Caption: General synthetic workflow using this compound.

Experimental Protocols

Protocol 1: N-Alkylation of Deoxynojirimycin via Reductive Amination of the Tetrabenzyl Ether Intermediate

This protocol describes the N-alkylation of the piperidine nitrogen followed by deprotection, a common strategy for creating DNJ derivatives.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., butanal for Miglustat synthesis)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in DCE or MeOH.

-

Add the corresponding aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude N-alkylated tetrabenzyl intermediate by silica gel column chromatography.

-

Proceed to a debenzylation protocol (e.g., Protocol 2 or 3) to obtain the final product.

Protocol 2: Debenzylation via Catalytic Hydrogenolysis (Batch Reaction)

This is a standard procedure for removing O-benzyl ethers when the substrate is stable to hydrogenation conditions.

Materials:

-

N-alkylated this compound

-

Palladium on carbon (10% Pd/C) or Pearlman's catalyst (20% Pd(OH)₂/C)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

-

Hydrogen (H₂) gas supply

-

Parr hydrogenator or similar pressure vessel

-

Celite® for filtration

Procedure:

-

Dissolve the benzylated substrate (1.0 eq) in the chosen solvent (e.g., MeOH).

-

Carefully add the palladium catalyst (0.1-0.2 eq by weight per benzyl group) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenator.

-

Purge the vessel with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).[7]

-

Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be required.

Protocol 3: Debenzylation using Boron Trichloride (Lewis Acid Cleavage)

This protocol is suitable for substrates that are sensitive to catalytic hydrogenation.

Materials:

-

N-alkylated this compound

-

Boron trichloride (BCl₃), 1 M solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH) for quenching

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dry ice/acetone bath

Procedure:

-

Dissolve the benzylated substrate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the 1 M solution of BCl₃ in DCM (approximately 1.2 eq per benzyl group, so ~5 eq total) dropwise via syringe.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Carefully neutralize the mixture by adding saturated aqueous NaHCO₃.

-

Extract the product with an appropriate solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by chromatography. A 92% yield has been reported for a similar triol synthesis using this method.[6]

Caption: Alternative pathways for the debenzylation of protected DNJ derivatives.

Quantitative Data Summary

The following tables summarize reported yields and conditions for reactions involving benzylated deoxynojirimycin precursors.

Table 1: Synthesis of N-Substituted DNJ Derivatives

| Product | Alkylating Agent | Solvent System | Yield | Reference |

|---|---|---|---|---|

| 1-(4-bromobenzyl)-DNJ | 4-bromobenzaldehyde | Dichloromethane:Methanol (20:1) | 78% | [8] |

| 1-(4-methoxybenzyl)-DNJ | 4-methoxybenzaldehyde | Dichloromethane:Methanol (10:1) | 89% | [8] |

| 1-(3-fluorobenzyl)-DNJ | 3-fluorobenzaldehyde | Dichloromethane:Methanol (10:1) | 91% |[8] |

Table 2: Debenzylation Conditions and Yields

| Method | Catalyst / Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | 5% Pd/C (pre-treated) | THF:t-BuOH:PBS | 10 bar H₂ | >73% | [7] |

| Lewis Acid Cleavage | BCl₃ (1 M in DCM) | DCM | -78 °C | 92% | [6] |

| Catalytic Hydrogenolysis | Pd/C | Varied (EtOH, THF, AcOH) | Standard | Not specified | [6] |

| Flow Hydrogenolysis | Not specified | Not specified | H-Cube® MiniPlus | Not specified |[1] |

References

- 1. Flow chemistry based catalytic hydrogenation for improving the synthesis of 1-deoxynojirimycin (DNJ) from an l-sorbose derived precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 安全验证 [file.glpbio.cn]

- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Deoxynojirimycin Tetrabenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Deoxynojirimycin Tetrabenzyl Ether, a crucial intermediate in the synthesis of 1-deoxynojirimycin (DNJ) and its derivatives. The following methods are standard techniques for the purification of protected carbohydrate and iminosugar derivatives.

Introduction

This compound is a key synthetic intermediate where the hydroxyl groups of 1-deoxynojirimycin are protected with benzyl ethers. This protection strategy allows for selective modifications at the nitrogen atom. After synthesis, the crude product is typically a mixture containing the desired product, unreacted starting materials, and various side products. Effective purification is therefore essential to obtain a high-purity compound for subsequent synthetic steps or biological evaluation. The primary purification techniques employed are silica gel column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can be used for analytical assessment of purity and for small-scale preparative purification.

Data Presentation

The efficiency of each purification technique can be evaluated based on the yield and purity of the final product. The following table summarizes typical quantitative data obtained from the purification of benzylated sugar and iminosugar derivatives, which are analogous to this compound.

| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Typical Purity (%) | Reference Compounds |

| Silica Gel Column Chromatography | Silica Gel / Hexane:Ethyl Acetate Gradient | 60 - 85 | > 95 | Benzylated Mannitol & Glucopyranoside Derivatives |

| Recrystallization | Ethanol/Ethyl Acetate | 70 - 90 (of purified material) | > 99 | 1-Deoxynojirimycin |

| Preparative HPLC | C18 Silica / Acetonitrile:Water | > 90 (of injected material) | > 99 | General protected carbohydrates |

Experimental Protocols

Silica Gel Column Chromatography

This is the most common method for the primary purification of this compound from a crude reaction mixture. The polarity of the solvent system is critical for achieving good separation.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO4) stain

-

Collection tubes

-

Rotary evaporator

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

-

Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles. Add a thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.

-

Elution:

-

Begin elution with a low polarity solvent system, such as 100% hexane.

-

Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis. For similar benzylated compounds, solvent systems ranging from 10% to 50% ethyl acetate in hexane have been proven effective.

-

-

Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 2:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution. The desired product, being an amine, can also be visualized with a ninhydrin stain after heating.

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization

Recrystallization can be used to further purify the product obtained from column chromatography or as a primary purification method if the crude product is sufficiently pure.

Materials:

-

Partially purified this compound

-

Ethanol

-

Ethyl acetate

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Solvent Selection: A mixed solvent system of ethanol and ethyl acetate is often effective for recrystallizing polar compounds with aromatic protecting groups. The ideal solvent system will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Induce Crystallization: Slowly add ethyl acetate to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

For very high purity requirements or for the separation of closely related impurities, preparative HPLC can be employed.

Materials:

-

Purified this compound from column chromatography

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Lyophilizer or rotary evaporator

Protocol:

-

Method Development: Develop a suitable separation method on an analytical HPLC system first. A reversed-phase C18 column is typically used for protected carbohydrates. A gradient of water and acetonitrile is a common mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

Injection and Separation: Inject the sample onto the preparative HPLC column. Run the developed gradient method.

-

Fraction Collection: Collect the fractions corresponding to the peak of the desired product using a fraction collector.

-

Product Isolation: Combine the pure fractions and remove the solvents. If the mobile phase is volatile (e.g., acetonitrile/water), a rotary evaporator can be used. For aqueous mobile phases without volatile organic solvents, lyophilization (freeze-drying) is preferred to isolate the final compound.

Visualizations

Application Notes and Protocols: Deoxynojirimycin Tetrabenzyl Ether in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynojirimycin (DNJ) and its derivatives represent a promising class of broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral envelope glycoproteins. By inhibiting these enzymes, DNJ derivatives disrupt the calnexin cycle, a key quality control pathway in the ER, leading to misfolded glycoproteins, impaired virion assembly, and the production of non-infectious viral particles.

Deoxynojirimycin Tetrabenzyl Ether (DNJ-TB) is a key synthetic intermediate in the development of various N-alkylated DNJ derivatives, which often exhibit enhanced antiviral potency and improved pharmacokinetic profiles compared to the parent DNJ molecule. This document provides detailed application notes and protocols for the use of DNJ-TB in the synthesis of antiviral compounds and the subsequent evaluation of their efficacy.

Data Presentation: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of various N-alkylated DNJ derivatives synthesized from precursors like DNJ-TB.

| Compound Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| N-Butyl-DNJ (NB-DNJ) | Dengue Virus (DENV) | BHK | >100 | >5000 | >50 | [1] |

| N-Nonyl-DNJ (NN-DNJ) | Dengue Virus (DENV) | BHK | 19 | 120 | 6.3 | [1] |

| N-Nonyl-DNJ (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 2.5 | >200 | >80 | [2] |

| CM-10-18 (oxygenated N-alkyl DNJ) | Dengue Virus (DENV) | BHK | 6.5 | >500 | >77 | [1] |

| Analog 2h | Dengue Virus (DENV) | BHK | 0.5 | >500 | >1000 | [1] |

| Analog 2l | Dengue Virus (DENV) | BHK | 0.4 | >500 | >1250 | [1] |

| Analog 3j | Dengue Virus (DENV) | BHK | 0.5 | >500 | >1000 | [1] |

| Analog 3l | Dengue Virus (DENV) | BHK | 0.3 | >500 | >1667 | [1] |

| Analog 3v | Dengue Virus (DENV) | BHK | 0.4 | >500 | >1250 | [1] |

| Analog 4b | Dengue Virus (DENV) | BHK | 0.5 | >500 | >1000 | [1] |

| Analog 4c | Dengue Virus (DENV) | BHK | 0.4 | >500 | >1250 | [1] |

| N-butyl-cyclohexyl DNJ | Bovine Viral Diarrhea Virus (BVDV) | MDBK | ~3 | >1000 | >333 | [3] |

| N-methoxy-nonyl-DNJ | Bovine Viral Diarrhea Virus (BVDV) | MDBK | ~3 | >1000 | >333 | [3] |

Signaling Pathways and Mechanism of Action

The primary antiviral mechanism of N-alkylated DNJ derivatives is the competitive inhibition of ER α-glucosidases I and II. This disrupts the calnexin cycle, a critical component of the ER's protein quality control system for N-linked glycoproteins.

Caption: Inhibition of the Calnexin Cycle by N-Alkylated DNJ Derivatives.

Some studies also suggest that DNJ derivatives can mitigate viral-induced oxidative stress by reducing the production of reactive oxygen species (ROS).

Experimental Protocols

Synthesis of N-Butyl-Deoxynojirimycin from a Tetrabenzyl-Protected Precursor

This protocol describes a general method for the N-alkylation of a tetrabenyl-protected deoxynojirimycin precursor, followed by deprotection to yield the final N-alkylated DNJ derivative. This method can be adapted for the synthesis of various N-alkyl derivatives from this compound.

Caption: General workflow for the synthesis of N-alkylated DNJ derivatives.

Materials:

-

This compound (DNJ-TB)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K2CO3), anhydrous

-

n-Butyl bromide (or other alkyl halide)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation:

-

Dissolve this compound in anhydrous DMF.

-

Add anhydrous potassium carbonate and the desired alkyl halide (e.g., n-butyl bromide).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the N-alkylated tetrabenyl-protected DNJ.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the N-alkylated tetrabenyl-protected DNJ in methanol.

-

Add 10% palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final N-alkylated deoxynojirimycin derivative.

-

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of a compound that inhibits virus-induced cell death (plaque formation) by 50% (EC50).

Caption: Workflow for the Plaque Reduction Assay.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, BHK-21, MDBK) in multi-well plates

-

Virus stock of known titer

-

N-alkylated DNJ derivative stock solution

-

Cell culture medium

-

Semi-solid overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the N-alkylated DNJ derivative in cell culture medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Add the compound dilutions to the respective wells. Include a "no-drug" virus control and a "no-virus" cell control.

-

Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well in the control).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

After incubation, fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

This protocol measures the amount of viral RNA in infected cells or culture supernatants to assess the effect of the compound on viral replication.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (e.g., SYBR Green or TaqMan-based)

-

Virus-specific forward and reverse primers

-

(For TaqMan) Virus-specific probe

-

qRT-PCR instrument

-

Nuclease-free water

Procedure:

-

Sample Collection: Collect cell lysates or culture supernatants from virus-infected cells treated with different concentrations of the N-alkylated DNJ derivative.

-

RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and random hexamers or gene-specific primers.

-

qPCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, (probe, if using TaqMan), and cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.

-

Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to quantify the viral copy number.

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Quantify the viral RNA copy number by comparing the Ct values to the standard curve.

-

Calculate the reduction in viral load in treated samples compared to the untreated virus control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.

Materials:

-

Virus-infected and compound-treated cells in a multi-well plate

-

H2DCFDA stock solution (in DMSO)

-

Phenol red-free cell culture medium or PBS

-

Positive control for ROS induction (e.g., H2O2)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Culture cells and treat them with the N-alkylated DNJ derivative and/or virus as required for the experiment.

-

Remove the culture medium and wash the cells with pre-warmed phenol red-free medium or PBS.

-

Load the cells with H2DCFDA by incubating them with a working solution of the probe (typically 5-10 µM in phenol red-free medium) for 30-60 minutes at 37°C in the dark.

-

Remove the H2DCFDA solution and wash the cells again with pre-warmed phenol red-free medium or PBS.

-

Add phenol red-free medium or PBS to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

-

Compare the fluorescence intensity of the treated cells to that of the untreated and virus-only controls to determine the effect of the compound on ROS production.

Conclusion

This compound is a valuable precursor for the synthesis of a wide range of N-alkylated deoxynojirimycin derivatives with potent and broad-spectrum antiviral activity. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and understand the mechanism of action of these promising antiviral compounds. By targeting host α-glucosidases, these iminosugars offer a host-directed antiviral strategy that is less prone to the development of viral resistance. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as potential therapeutic agents for a variety of viral diseases.

References

Application Notes and Protocols for Cell-Based Assays Using Deoxynojirimycin (DNJ) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynojirimycin (DNJ) and its N-substituted derivatives are iminosugars that act as potent inhibitors of α-glucosidases and glucosylceramide synthase. These enzymes play crucial roles in N-linked glycosylation of proteins in the endoplasmic reticulum (ER) and the biosynthesis of glycosphingolipids, respectively. Inhibition of these pathways has significant implications for various physiological and pathological processes, including viral infections, lysosomal storage disorders, and cancer. The N-substituent on the DNJ core, often an alkyl or benzyl group, significantly influences the inhibitory potency and selectivity of these compounds. While "Tetrabenzyl Ether" derivatives of deoxynojirimycin are commonly encountered as protected intermediates in the chemical synthesis of these active compounds, the final, biologically active molecules are the deprotected N-alkyl and N-benzyl derivatives. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of these DNJ derivatives.

Data Summary: Inhibitory Activity of DNJ Derivatives

The following tables summarize the in vitro inhibitory concentrations (IC₅₀) of various N-substituted deoxynojirimycin derivatives against α-glucosidase and glucosylceramide synthase. This data provides a baseline for selecting appropriate concentration ranges for cell-based assays.

Table 1: α-Glucosidase Inhibitory Activity of N-Alkyl and N-Benzyl Deoxynojirimycin Derivatives [1][2][3][4]

| Compound | Alkyl/Benzyl Substituent | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| N-Butyl-DNJ (NB-DNJ) | Butyl | 515 | Acarbose | 822.0 ± 1.5 |

| N-Nonyl-DNJ (NN-DNJ) | Nonyl | 0.42 | Acarbose | 822.0 ± 1.5 |

| Compound 43 | (CH₂)₄-linker derivative | 30.0 ± 0.6 | Acarbose | 822.0 ± 1.5 |

| Compound 40 | (CH₂)-linker derivative | 160.5 ± 0.6 | Acarbose | 822.0 ± 1.5 |

| 1-(4-hydroxy-3-methoxybenzyl)-DNJ (18a) | 4-hydroxy-3-methoxybenzyl | 207 ± 110 | Acarbose | 353 ± 90 |

| 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-DNJ (18b) | 3-bromo-4-hydroxy-5-methoxybenzyl | 276 ± 130 | Acarbose | 353 ± 90 |

Table 2: Glucosylceramide Synthase Inhibitory Activity of N-Alkyl Deoxynojirimycin Derivatives [5]

| Compound | Alkyl Substituent | Cell Line | IC₅₀ (µM) |

| N-Nonyl-DNJ (NN-DNJ) | Nonyl | RAW | 4 |

| D-NNDNJ | Nonyl | SH-SY5Y | 0.003 |

Signaling Pathways

N-Linked Glycosylation Pathway and Inhibition by DNJ Derivatives

Deoxynojirimycin derivatives, as glucose analogs, interfere with the early stages of N-linked glycosylation in the endoplasmic reticulum. Specifically, they inhibit α-glucosidases I and II, enzymes responsible for trimming glucose residues from the nascent glycan chain on newly synthesized proteins. This inhibition leads to the accumulation of monoglucosylated and diglucosylated N-glycans, which can disrupt proper protein folding and quality control.

Caption: Inhibition of N-linked glycosylation by DNJ derivatives.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins due to the inhibition of glucosidases can lead to endoplasmic reticulum (ER) stress. The cell activates the Unfolded Protein Response (UPR) to alleviate this stress. The UPR has three main signaling branches initiated by the sensors IRE1, PERK, and ATF6. These pathways aim to restore ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD). However, prolonged or severe ER stress can trigger apoptosis.

Caption: The Unfolded Protein Response (UPR) pathway.

Experimental Protocols

Protocol 1: Cell-Based α-Glucosidase Activity Assay

This protocol describes the measurement of α-glucosidase activity in cell lysates after treatment with DNJ derivatives.

Materials:

-

Cells of interest (e.g., HL-60, HepG2)

-

Complete cell culture medium

-

Deoxynojirimycin (DNJ) derivatives

-

Phosphate Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

α-Glucosidase Assay Kit (e.g., from Abcam, BioVision) or p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

96-well clear flat-bottom plates

-

Microplate reader

Experimental Workflow:

Caption: Workflow for cell-based α-glucosidase activity assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

-

Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the DNJ derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known α-glucosidase inhibitor like acarbose).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Enzyme Assay:

-

In a new 96-well plate, add a specific volume of cell lysate to each well.

-

Add the α-glucosidase substrate (e.g., pNPG) to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) or monitor the reaction kinetically.

-

Stop the reaction if necessary (e.g., by adding a stop solution like Na₂CO₃).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of α-glucosidase inhibition for each concentration of the DNJ derivative compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Glycosphingolipid (GSL) Biosynthesis Inhibition Assay

This protocol uses metabolic labeling with a radioactive precursor to assess the inhibition of GSL biosynthesis by DNJ derivatives.[6][7]

Materials:

-

Cells of interest (e.g., HL-60)

-

Complete cell culture medium

-

Deoxynojirimycin (DNJ) derivatives

-

Radioactive precursor (e.g., [¹⁴C]serine or [³H]palmitate)

-

PBS

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

High-Performance Thin-Layer Chromatography (HPTLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Experimental Workflow:

Caption: Workflow for GSL biosynthesis inhibition assay.

Procedure:

-

Cell Culture and Treatment: Culture cells to a suitable density. Treat the cells with various concentrations of DNJ derivatives for a predetermined time (e.g., 12-24 hours).

-

Metabolic Labeling: Add the radioactive precursor (e.g., [¹⁴C]serine) to the culture medium and incubate for a further period (e.g., 4-6 hours) to allow for incorporation into newly synthesized GSLs.

-

Cell Harvesting: Harvest the cells by centrifugation, wash them with PBS to remove unincorporated radioactive precursor.

-

Lipid Extraction: Extract the total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).

-

HPTLC Analysis:

-

Spot the lipid extracts onto an HPTLC plate.

-

Develop the plate using an appropriate solvent system to separate the different lipid species.

-

Dry the plate.

-

-

Detection and Quantification:

-

Expose the HPTLC plate to a phosphorimager screen or X-ray film to visualize the radiolabeled GSLs.

-

Quantify the intensity of the bands corresponding to the major GSLs (e.g., glucosylceramide, lactosylceramide).

-

Calculate the percentage of inhibition of GSL biosynthesis for each DNJ derivative concentration relative to the untreated control.

-

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of DNJ derivatives on cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Deoxynojirimycin (DNJ) derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of the DNJ derivatives. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization:

-

For adherent cells, carefully remove the medium and add the solubilization solution to each well.

-

For suspension cells, add the solubilization solution directly to the wells.

-

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) if applicable.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the cellular effects of deoxynojirimycin derivatives. By utilizing these cell-based assays, scientists can effectively characterize the potency and mechanism of action of novel DNJ analogs, facilitating their development as potential therapeutic agents for a range of diseases. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended to ensure robust and reproducible results.

References

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Deoxynojirimycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies involving compounds derived from 1-Deoxynojirimycin (DNJ), with a focus on N-alkylated derivatives, which can be synthesized from Deoxynojirimycin Tetrabenzyl Ether. The protocols and data presented herein are intended to guide the design and execution of preclinical research for this class of compounds, which are potent α-glucosidase inhibitors with significant therapeutic potential for diabetes and other metabolic disorders.[1][2][3][4]

Introduction to Deoxynojirimycin and its Derivatives

1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar that acts as a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] By inhibiting these enzymes, DNJ and its derivatives can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2] this compound is a key intermediate in the synthesis of various DNJ derivatives, where the benzyl groups serve as protecting groups for the hydroxyl moieties, allowing for selective modification at the nitrogen atom. Subsequent deprotection yields the desired N-substituted DNJ compounds.

The addition of lipophilic groups, such as a benzyl moiety, to the DNJ backbone can significantly alter the pharmacokinetic properties of the parent compound, leading to more favorable characteristics for drug development.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of DNJ derivatives.

Table 1: Comparative Pharmacokinetic Parameters of N-benzyl-DNJ (BndNM) and N-methyl-DNJ (MedNM) in Rats [5]

| Parameter | N-benzyl-DNJ (BndNM) | N-methyl-DNJ (MedNM) |

| Elimination Half-life (t½) | 69 min | 32 min |

| Steady-state Distribution Volume (Vss) | 322 mL | 164 mL |

| Clearance (CL) | 4.0 mL/min | 6.3 mL/min |

| Bioavailability (Oral) | 100% | Not reported in this study |

| Urinary Excretion (2h post-dose) | 66% of dose | 80% of dose |

| Biliary Excretion (2h post-dose) | 1.5% of dose | 0.2% of dose |

Table 2: Pharmacokinetic Parameters of N-benzyl-DNJ (BndNM) in Mice [6][7]

| Parameter | Value |

| Initial Half-life (t½α) | 9 min |

| Terminal Half-life (t½β) | 62 min |

| Bioavailability (Oral) | 82% |

| Bioavailability (Subcutaneous) | 89% |

| Urinary Excretion (24h) | 75-91% of dose |

| Fecal Excretion (24h) | 1.2-4.9% of dose |

Table 3: In Vivo Anti-hyperglycemic Effects of DNJ in Diabetic Mice Models

| Model | Treatment | Duration | Key Findings | Reference |

| db/db mice | DNJ (20, 40, 80 mg/kg/day, i.v.) | 4 weeks | Significantly reduced blood glucose and serum insulin levels; improved insulin resistance. | [8] |

| STZ-induced diabetic mice | Deoxynojirimycin-polysaccharide mixture (150 mg/kg) | 90 days | Persistently decreased blood glucose levels; increased serum insulin and hepatic glycogen. | [9] |

Experimental Protocols

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol is based on the methodology described by Faber et al. (1998).[5]

Objective: To determine the pharmacokinetic profile of an N-alkyl DNJ derivative after intravenous and oral administration in rats.

Materials:

-

N-alkyl DNJ derivative (e.g., N-benzyl-DNJ)

-

Male Wistar rats (200-250 g)

-

Vehicle (e.g., saline)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized tubes, syringes)

-

Analytical equipment for compound quantification (e.g., HPLC-MS/MS)

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast animals overnight with free access to water.

-

Intravenous Administration:

-

Anesthetize a rat and cannulate the jugular vein for drug administration and the carotid artery for blood sampling.

-

Administer a single intravenous bolus dose of the N-alkyl DNJ derivative (e.g., 10 mg/kg) dissolved in vehicle.

-

Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes) into heparinized tubes.

-

-

Oral Administration:

-

Administer the N-alkyl DNJ derivative by oral gavage to a separate group of fasted rats.

-

Collect blood samples from the tail vein at the same time points as the intravenous group.

-

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Data Analysis:

-

Quantify the concentration of the N-alkyl DNJ derivative in plasma samples using a validated analytical method.

-

Calculate pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance, AUC) using appropriate software.

-

Calculate oral bioavailability using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Protocol for Oral Sucrose Tolerance Test (OSTT) in Mice

Objective: To evaluate the in vivo α-glucosidase inhibitory activity of a DNJ derivative by measuring its effect on postprandial hyperglycemia.

Materials:

-

DNJ derivative

-

Sucrose solution (e.g., 2 g/kg body weight)

-

Male C57BL/6 mice (8-10 weeks old)

-

Vehicle (e.g., water or 0.5% carboxymethyl cellulose)

-

Glucometer and test strips

Procedure:

-

Animal Preparation: Acclimatize mice for one week. Fast animals for 6 hours with free access to water.

-

Grouping: Divide mice into groups (n=6-8 per group):

-

Vehicle control

-

Positive control (e.g., Acarbose)

-

DNJ derivative (different dose levels)

-

-

Administration:

-

Administer the vehicle, positive control, or DNJ derivative orally.

-

After 30 minutes, administer the sucrose solution orally to all groups.

-

-

Blood Glucose Measurement:

-

Measure blood glucose from the tail vein at baseline (0 min, before sucrose administration) and at 15, 30, 60, 90, and 120 minutes after sucrose administration.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each group.

-

Calculate the area under the curve (AUC) for the blood glucose excursion.

-

Statistically compare the AUC values of the treatment groups to the vehicle control group to determine the significance of the anti-hyperglycemic effect.

-

Visualizations

Synthetic Pathway

Caption: Synthesis of N-Alkyl DNJ from a Tetrabenzyl Ether Intermediate.

Experimental Workflow

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Signaling Pathway

Caption: Mechanism of Action of DNJ Derivatives as α-Glucosidase Inhibitors.

References

- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The N-benzyl derivative of the glucosidase inhibitor 1-deoxynojirimycin shows a prolonged half-life and a more complete oral absorption in the rat compared with the N-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cooperative anti-diabetic effects of deoxynojirimycin-polysaccharide by inhibiting glucose absorption and modulating glucose metabolism in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Debenzylation of Deoxynojirimycin Tetrabenzyl Ether

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the debenzylation of deoxynojirimycin tetrabenzyl ether. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient deprotection reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the debenzylation of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My debenzylation reaction is slow or incomplete. What are the possible causes and how can I resolve this?

A1: Slow or incomplete debenzylation is a frequent challenge. Several factors could be at play:

-

Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to deactivation.[1]

-

Solution: Ensure you are using a high-quality catalyst. The efficiency of commercial Pd/C catalysts can vary significantly.[1] Consider using a fresh batch of catalyst. Catalyst poisoning can occur due to impurities in the starting material, solvents, or from the reaction itself. Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles. A pre-treatment of the catalyst may be beneficial.[1][2]

-

-

Insufficient Hydrogen: In catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can limit the reaction rate.

-

Solution: Ensure a proper seal on your reaction vessel to maintain hydrogen pressure. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen. For catalytic transfer hydrogenation, ensure the hydrogen donor is present in a sufficient molar excess.

-

-

Poor Solubility: The fully benzylated starting material is lipophilic, while the debenzylated product is highly polar. Solubility issues can hinder the reaction progress.

-

Solution: A mixed solvent system is often employed to accommodate both the starting material and the product. Common solvent systems include mixtures of alcohols (e.g., ethanol, methanol) with water or ethyl acetate.[1]

-

Q2: I am observing side products in my reaction, specifically the saturation of the benzyl aromatic rings. How can I prevent this?

A2: Saturation of the aromatic rings of the benzyl protecting groups is a known side reaction in palladium-catalyzed hydrogenolysis.[1][2]

-

Catalyst Choice and Pre-treatment: The choice of catalyst and its preparation can influence selectivity.

-

Solution: Some studies suggest that specific commercial Pd/C catalysts show lower levels of aromatic saturation.[1] A catalyst pre-treatment strategy can be employed to enhance selectivity for hydrogenolysis over hydrogenation. This involves treating the catalyst with an acidic solution (e.g., HCl in a DMF/water mixture) to "tune" its activity.[1][2]

-

-

Reaction Conditions: The reaction parameters can be adjusted to favor debenzylation.

-

Solution: Lowering the hydrogen pressure and reaction temperature can sometimes reduce over-reduction. Careful monitoring of the reaction and stopping it once the starting material is consumed is also crucial.

-

Q3: After the reaction, I am struggling to isolate and purify the final 1-deoxynojirimycin (DNJ) product. What are the best practices for purification?

A3: The significant change in polarity from the starting material to the product requires a specific purification strategy.

-

Work-up Procedure:

-

Solution: After the reaction, the palladium catalyst must be carefully removed by filtration, typically through a pad of Celite®. The filtrate can then be concentrated.

-

-

Purification Technique:

-

Solution: Due to the high polarity and water solubility of 1-deoxynojirimycin, standard silica gel column chromatography can be challenging. Ion-exchange chromatography is a highly effective method for purifying DNJ.[3] The crude product can be loaded onto a cation-exchange resin, washed to remove neutral impurities, and then eluted with a basic solution (e.g., aqueous ammonia).[3]

-

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debenzylation of this compound?

A1: The two most prevalent methods are:

-

Catalytic Hydrogenolysis: This involves the use of a palladium catalyst (commonly Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere.[4]

-

Catalytic Transfer Hydrogenation (CTH): This method also uses a palladium catalyst but employs a hydrogen donor molecule within the reaction mixture, such as formic acid, ammonium formate, or cyclohexene, eliminating the need for a pressurized hydrogen gas setup.[5]

Q2: Which palladium catalyst is best for this debenzylation?

A2: Both 10% Palladium on Carbon (Pd/C) and Pearlman's catalyst (20% Pd(OH)₂/C) are commonly used.[4] Some studies have shown that a combination of Pd/C and Pd(OH)₂/C can be more efficient than either catalyst alone for challenging debenzylations.[6] The choice of catalyst can also impact the formation of side products, with some commercial sources of Pd/C demonstrating higher selectivity.[1]

Q3: What solvent systems are recommended for this reaction?

A3: A solvent system that can dissolve both the nonpolar starting material and the polar product is ideal. Mixtures of ethanol, methanol, water, and sometimes ethyl acetate or THF are frequently used.[1] The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can sometimes accelerate the reaction.

Q4: How can I monitor the progress of the reaction?